molecular formula C10H10Cl2O2 B1452183 3,5-Dichloro-2-propoxybenzaldehyde CAS No. 883532-89-6

3,5-Dichloro-2-propoxybenzaldehyde

Cat. No. B1452183
CAS RN: 883532-89-6
M. Wt: 233.09 g/mol
InChI Key: VJNZXPOJKAGGIH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-propoxybenzaldehyde is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 g/mol .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-propoxybenzaldehyde has a molecular weight of 233.09 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Catalytic Oxidation and Synthesis of Heterocycles

Research has demonstrated the utility of aromatic aldehydes in synthesizing heterocyclic compounds, such as isoxazolone derivatives, which possess significant biological and medicinal properties. For instance, the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, highlighting the role of these aldehydes in producing compounds with potential antioxidant evaluation (Laroum et al., 2019).

Environmental and Combustion Processes

Another significant area of research pertains to the environmental behavior and combustion processes of polychlorinated compounds. Studies have delved into the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are known for their toxicity and environmental persistence. Understanding these mechanisms is crucial for mitigating their formation and emission in combustion systems (Altarawneh et al., 2009).

Lignin Oxidation to Aromatic Aldehydes

The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is another research application. This process examines factors influencing yield and selectivity, highlighting the potential for converting lignin into valuable chemical intermediates through environmentally friendly procedures (Tarabanko & Tarabanko, 2017).

Minimization of Dioxins in Municipal Solid Waste Incineration

Research focusing on minimizing dioxins in municipal solid waste (MSW) incineration discusses current methods to reduce the formation of these toxic compounds. It presents an in-depth analysis of dioxin chemistry and formation theories, underlining the importance of combustion system design to achieve complete combustion and minimize dioxin formation (Mckay, 2002).

Safety and Hazards

While specific safety and hazard information for 3,5-Dichloro-2-propoxybenzaldehyde was not found, similar chemicals can cause severe skin burns and eye damage . They may also have specific target organ toxicity .

properties

IUPAC Name

3,5-dichloro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZXPOJKAGGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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